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Compound of Interest

Compound Name: Disodium p-phenolsulfonate

Cat. No.: B15193923 Get Quote

A detailed comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic properties of sodium p-phenolsulfonate and its analogues, sodium

benzenesulfonate and sodium 4-methylbenzenesulfonate. This guide provides researchers,

scientists, and drug development professionals with a comprehensive overview of the spectral

data, experimental protocols, and structural correlations.

Introduction
Disodium p-phenolsulfonate and related aromatic sulfonate salts are important compounds

in various industrial and pharmaceutical applications. A thorough understanding of their

molecular structure is crucial for quality control, reaction monitoring, and drug development.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical

techniques that provide detailed information about the chemical structure and functional groups

present in a molecule. This guide presents a comparative analysis of the NMR and IR spectral

data for sodium p-phenolsulfonate (used as a proxy for the disodium salt due to data

availability) and two relevant alternatives: sodium benzenesulfonate and sodium 4-

methylbenzenesulfonate.

Data Presentation
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the

three compounds.

Table 1: ¹H NMR Chemical Shift Data (ppm)
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Compound
Aromatic Protons
(ortho to -SO₃⁻)

Aromatic Protons
(meta to -SO₃⁻)

Other Protons

Sodium p-

phenolsulfonate

dihydrate*

~7.7 (d) ~6.9 (d) -

Sodium

benzenesulfonate
~7.9 (m) ~7.5 (m) -

Sodium 4-

methylbenzenesulfona

te

~7.7 (d) ~7.2 (d) ~2.4 (s, -CH₃)

*Data for monosodium p-phenolsulfonate dihydrate is used as a proxy for disodium p-
phenolsulfonate. Chemical shifts are approximate and can vary with solvent and

concentration. d = doublet, m = multiplet, s = singlet.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound C-SO₃⁻ C-OH / C-H C-CH₃
Aromatic
Carbons

Sodium p-

phenolsulfonate

dihydrate*

~140 ~158 (C-OH) - ~117, ~128

Sodium

benzenesulfonat

e

~146 - -
~126, ~129,

~132

Sodium 4-

methylbenzenes

ulfonate

~143 - ~21
~126, ~130,

~140

*Data for monosodium p-phenolsulfonate dihydrate is used as a proxy for disodium p-
phenolsulfonate. Chemical shifts are approximate and can vary with solvent and

concentration.
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Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional Group
Sodium p-
phenolsulfonate
dihydrate*

Sodium
benzenesulfonate

Sodium 4-
methylbenzenesulf
onate

O-H Stretch (Phenol &

Water)
3700-3200 (broad) - -

Aromatic C-H Stretch ~3100-3000 ~3100-3000 ~3100-3000

S=O Asymmetric

Stretch
~1200 ~1180 ~1180

S=O Symmetric

Stretch
~1040 ~1040 ~1040

C-S Stretch ~700 ~700 ~700

Aromatic C=C Stretch ~1600, ~1500 ~1600, ~1480 ~1600, ~1500

C-O Stretch (Phenol) ~1260 - -

*Data for monosodium p-phenolsulfonate dihydrate is used as a proxy for disodium p-
phenolsulfonate.

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of solid

aromatic sulfonate salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid

overlapping signals with the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

This experiment typically requires a longer acquisition time and a greater number of scans

compared to ¹H NMR.

Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of a pure KBr pellet.

Place the sample pellet in the spectrometer and record the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).
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Caption: Experimental workflow for NMR and IR spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of p-Phenolsulfonate Salts: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15193923#nmr-and-ir-spectroscopy-of-disodium-p-
phenolsulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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